molecular formula C15H19N3O B7516698 N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide

N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B7516698
M. Wt: 257.33 g/mol
InChI Key: HXMARJDTEIZAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide (abbreviated as CPEC) is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. CPEC is a member of the imidazo[1,2-a]pyridine family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cancer cells. N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and survival. N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been found to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little to no effect on normal cells. N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide has also been found to inhibit angiogenesis (the formation of new blood vessels) in cancer cells, which is necessary for tumor growth and metastasis. In addition, N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its high purity and yield, which makes it suitable for various research applications. N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide is also relatively stable and easy to handle, which makes it a convenient compound to work with. However, one limitation of using N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide. One direction is the optimization of its synthesis method to reduce its cost and increase its yield. Another direction is the development of N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide derivatives with improved potency and selectivity for specific cancer types. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide and its effects on normal cells. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide as a potential cancer therapy.

Synthesis Methods

The synthesis of N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide involves the reaction of 2-amino-4,5-dimethylimidazole with cyclopropylcarbonyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-bromo-5-methylpyridine-1-carboxamide to yield N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide. The synthesis of N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been optimized to yield high purity and yield of the compound, making it suitable for various research applications.

Scientific Research Applications

N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. In addition, N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are characteristic of Alzheimer's disease.

properties

IUPAC Name

N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-10-5-4-6-14-16-13(9-18(10)14)15(19)17(3)11(2)12-7-8-12/h4-6,9,11-12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMARJDTEIZAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)N(C)C(C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide

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